2-(1H-Imidazole-2-carbonyl)hexyl benzoate

Physicochemical Property Membrane Permeability Drug Design

2-(1H-Imidazole-2-carbonyl)hexyl benzoate (CAS: 62367-13-9) is a specialized imidazole derivative with molecular formula C17H20N2O3 and molecular weight 300.36 g/mol. This compound features a 1H-imidazole-2-carbonyl moiety linked to a hexyl benzoate ester scaffold, with a calculated LogP of 3.38 and polar surface area (PSA) of 72.05 Ų.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
Cat. No. B12948752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazole-2-carbonyl)hexyl benzoate
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2
InChIInChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19)
InChIKeyFAGKTSQWWATXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazole-2-carbonyl)hexyl benzoate (CAS 62367-13-9): Core Properties and Procurement Specifications


2-(1H-Imidazole-2-carbonyl)hexyl benzoate (CAS: 62367-13-9) is a specialized imidazole derivative with molecular formula C17H20N2O3 and molecular weight 300.36 g/mol . This compound features a 1H-imidazole-2-carbonyl moiety linked to a hexyl benzoate ester scaffold, with a calculated LogP of 3.38 and polar surface area (PSA) of 72.05 Ų . As a member of the 2-imidazolylcarbonylbenzoate class, it incorporates both the metal-chelating imidazole-2-carbonyl pharmacophore and a hydrophobic hexyl ester tail, positioning it as a research intermediate with potential applications in medicinal chemistry and drug discovery programs [1].

Why Generic Imidazole or Benzoate Ester Substitution Fails: Critical Differentiation of 2-(1H-Imidazole-2-carbonyl)hexyl benzoate


Generic substitution of 2-(1H-imidazole-2-carbonyl)hexyl benzoate with simpler imidazole derivatives or conventional benzoate esters is scientifically unsound due to its unique dual-functional architecture. The compound integrates the 1H-imidazole-2-carbonyl moiety—a validated metal-binding pharmacophore (MBP) essential for targeting metalloenzymes such as metallo-β-lactamases (MBLs) and histone deacetylases (HDACs)—with a hexyl benzoate ester tail that modulates lipophilicity and membrane permeability [1]. Simpler imidazoles (e.g., 1H-imidazole-2-carboxylic acid, LogP ≈ -0.59) lack the hydrophobic hexyl ester necessary for bacterial membrane penetration and intracellular target engagement . Conversely, alkyl benzoate esters without the imidazole-2-carbonyl warhead lack the zinc-chelating capacity required for MBL or HDAC inhibition [2]. Structure-activity relationship (SAR) studies on 1H-imidazole-2-carboxylic acid derivatives have demonstrated that substituent modifications—including esterification with hydrophobic tails—directly impact target binding affinity, cellular uptake, and synergistic antimicrobial effects [1]. The precise molecular architecture of 2-(1H-imidazole-2-carbonyl)hexyl benzoate is therefore non-interchangeable with generic imidazoles or simple benzoate esters.

Product-Specific Quantitative Evidence Guide for 2-(1H-Imidazole-2-carbonyl)hexyl benzoate: Comparator-Based Differentiation Data


LogP and PSA Differentiation: Enhanced Membrane Permeability Relative to Unesterified Imidazole-2-Carboxylic Acid Core

2-(1H-Imidazole-2-carbonyl)hexyl benzoate exhibits a calculated LogP value of 3.38 and a polar surface area (PSA) of 72.05 Ų . In contrast, the unesterified core pharmacophore, 1H-imidazole-2-carboxylic acid, possesses a substantially lower LogP ranging from -0.59 to 0.11 depending on the computational method employed . This approximately 3.5–4.0 LogP unit increase conferred by the hexyl benzoate esterification translates to a theoretical ~3,000–10,000-fold increase in octanol-water partition coefficient, significantly enhancing predicted passive membrane permeability and bacterial cell envelope penetration. The PSA of 72.05 Ų remains within the favorable range for oral bioavailability (typically <140 Ų), balancing permeability with solubility [1].

Physicochemical Property Membrane Permeability Drug Design

HDAC6 Inhibitory Activity Benchmark: Baseline Nanomolar Potency for Epigenetic Targeting Applications

In biochemical assays, a structurally related compound containing the 1H-imidazole-2-carbonyl scaffold demonstrated an IC50 of 5 nM against human histone deacetylase 6 (HDAC6) using recombinant N-terminal GST-tagged HDAC6 (residues 1–1125) expressed in baculovirus-infected insect cells, with activity measured via fluorogenic peptide substrate cleavage [1]. For comparison, the well-characterized HDAC6-selective inhibitor Tubastatin A exhibits an IC50 of approximately 15 nM under comparable recombinant HDAC6 assay conditions, while the pan-HDAC inhibitor Vorinostat (SAHA) shows approximately 20–30 nM IC50 against HDAC6 [2]. This 5 nM potency positions the imidazole-2-carbonyl scaffold as competitive with established HDAC6-targeting chemotypes, with the hexyl benzoate esterification potentially modulating isoform selectivity and cellular permeability [3].

Epigenetics HDAC Inhibition Cancer Research

PI3Kδ Inhibitory Activity: Kinase Targeting with Moderate Nanomolar Potency

A structurally related compound bearing the imidazole-2-carbonyl scaffold demonstrates an IC50 of 47 nM against human phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ) [1]. This potency was determined using a biochemical assay measuring displacement of biotin-labeled PIP3 from the enzyme-product complex, quantifying reduction in PIP3 complex formation. As a comparator, Idelalisib (CAL-101), the FDA-approved PI3Kδ-selective inhibitor, exhibits an IC50 of approximately 2.5 nM against PI3Kδ in similar biochemical assays, while Duvelisib (IPI-145), a PI3Kδ/γ dual inhibitor, shows an IC50 of approximately 2.5 nM against PI3Kδ and 27 nM against PI3Kγ [2]. The 47 nM IC50 value represents sub-100 nM target engagement, establishing this chemotype as a viable starting point for PI3Kδ-focused medicinal chemistry optimization campaigns.

Kinase Inhibition PI3K/Akt Pathway Immuno-Oncology

Structural Precedent for MBL Inhibitor Synergy: Imidazole-2-Carbonyl Scaffold Enables 16-Fold Meropenem MIC Reduction in Synergistic Assays

SAR studies on 1H-imidazole-2-carboxylic acid derivatives—the core pharmacophore present in 2-(1H-imidazole-2-carbonyl)hexyl benzoate—have identified compounds capable of reducing meropenem minimum inhibitory concentration (MIC) by at least 16-fold when co-administered at 1 μg/mL against VIM-type metallo-β-lactamase (MBL)-expressing bacterial strains [1]. Specifically, optimized 1H-imidazole-2-carboxylic acid derivatives (compounds 28, 38, and 39) manifested IC50 values as low as 0.018 μM (18 nM) against both VIM-2 and VIM-5 MBL enzymes [1]. This synergy arises from the imidazole-2-carboxylic acid moiety serving as the core metal-binding pharmacophore (MBP), chelating the catalytic zinc ions in the MBL active site and thereby restoring β-lactam antibiotic susceptibility [2]. As a comparator, the clinically used serine-β-lactamase inhibitor Avibactam is ineffective against MBLs, lacking activity against VIM, NDM, and IMP-type enzymes [3]. The hexyl benzoate esterification of this compound may further enhance bacterial cell penetration relative to the unesterified acid, a known limitation in MBL inhibitor development [1].

Antibiotic Resistance Metallo-β-Lactamase Antimicrobial Synergy

Purity Specification: 97% Baseline Enables Reproducible SAR and Biological Assay Outcomes

Commercial sourcing data indicates that 2-(1H-imidazole-2-carbonyl)hexyl benzoate (CAS 62367-13-9) is routinely supplied at a minimum purity specification of 97% as determined by standard analytical characterization . While this purity level is adequate for many medicinal chemistry applications—including preliminary SAR studies, biochemical screening, and building block derivatization—it falls below the >99% purity threshold typically required for advanced preclinical candidate profiling, in vivo pharmacokinetic studies, or detailed toxicological assessment [1]. For comparison, clinical candidate compounds and reference standards used in GLP toxicology studies generally require ≥98–99% purity with full impurity profiling and Certificate of Analysis documentation [2]. The 97% specification positions this compound appropriately for early-stage discovery research while flagging the need for additional purification or custom synthesis if progression to advanced preclinical evaluation is intended.

Chemical Purity Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(1H-Imidazole-2-carbonyl)hexyl benzoate


MBL Inhibitor Development: Synergistic Antimicrobial Combination Studies

Researchers investigating metallo-β-lactamase (MBL)-mediated antibiotic resistance can utilize 2-(1H-imidazole-2-carbonyl)hexyl benzoate as a starting scaffold for developing MBL inhibitors. The imidazole-2-carbonyl moiety functions as a validated zinc-chelating pharmacophore capable of inhibiting VIM-type MBLs with nanomolar potency and achieving up to 16-fold reduction in meropenem MIC in synergistic combination assays [1]. The hexyl benzoate ester tail provides enhanced lipophilicity (LogP = 3.38) relative to unesterified imidazole-2-carboxylic acid, potentially improving Gram-negative bacterial outer membrane penetration—a critical barrier in MBL inhibitor development [2]. This compound is appropriate for microbiological synergy testing with carbapenems against VIM, NDM, and IMP-expressing clinical isolates, as well as for structure-guided optimization campaigns informed by available X-ray co-crystal structures of imidazole-2-carboxylic acid derivatives bound to VIM-2 MBL (PDB: 7DUZ) [3].

HDAC6-Focused Epigenetic Probe and Lead Optimization

This compound is suitable for epigenetic drug discovery programs targeting histone deacetylase 6 (HDAC6). The structurally related imidazole-2-carbonyl scaffold exhibits an IC50 of 5 nM against recombinant human HDAC6, representing baseline potency that is comparable to or exceeds that of established HDAC6 tool compounds [1]. The hexyl benzoate esterification offers a starting point for SAR exploration of HDAC6 isoform selectivity versus Class I HDACs (HDAC1/2/3), as the hydrophobic tail may influence interactions with the HDAC6-specific L1 loop pocket [2]. Researchers should validate this compound's HDAC6 inhibitory activity in their specific assay systems, assess isoform selectivity profiles via HDAC panel screening, and evaluate cellular target engagement using acetylated α-tubulin as a pharmacodynamic biomarker, given that HDAC6 is the primary tubulin deacetylase [3].

PI3Kδ Kinase Inhibitor Scaffold Exploration for Immuno-Oncology

2-(1H-Imidazole-2-carbonyl)hexyl benzoate can serve as a scaffold for PI3Kδ inhibitor discovery, supported by the observed 47 nM IC50 against human PI3Kδ in biochemical assays [1]. PI3Kδ is a clinically validated target in B-cell malignancies (e.g., chronic lymphocytic leukemia, follicular lymphoma) and inflammatory disorders, with approved inhibitors including Idelalisib and Duvelisib [2]. The imidazole-2-carbonyl moiety may engage the ATP-binding pocket hinge region of PI3Kδ, while the hexyl benzoate ester provides a vector for optimizing kinase selectivity versus other PI3K isoforms (α, β, γ) and off-target kinases [3]. Researchers should confirm PI3Kδ inhibitory activity, perform isoform selectivity profiling, and evaluate cellular pathway inhibition via phospho-AKT (Ser473) reduction in PI3Kδ-dependent cell lines before committing to extensive medicinal chemistry optimization.

Chemical Biology Tool for Dual-Target (HDAC/PI3K) Pathway Interrogation

Given the observed activity of the imidazole-2-carbonyl scaffold against both HDAC6 (IC50 = 5 nM) and PI3Kδ (IC50 = 47 nM) [1], this compound may serve as a chemical biology probe for interrogating crosstalk between the PI3K/Akt/mTOR signaling axis and epigenetic regulation via histone acetylation [2]. Dual inhibition of PI3K and HDAC pathways has emerged as a rational therapeutic strategy in certain hematological malignancies and solid tumors, where these pathways exhibit compensatory activation and synergistic pro-apoptotic effects [3]. Researchers should systematically characterize the concentration-dependent engagement of both targets, employ appropriate negative control compounds (e.g., isoform-selective inhibitors), and utilize phospho-proteomic and acetylomic readouts to deconvolve pathway-specific versus off-target effects before attributing biological phenotypes to dual-target modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Imidazole-2-carbonyl)hexyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.